4-Hydrazino-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide
Description
Evolution of Hydrazino-Benzenesulfonamide Research
The investigation of hydrazino-benzenesulfonamides originated from early 20th-century sulfa drug research, where sulfonamide moieties were first recognized for their antimicrobial properties. The introduction of hydrazine substituents marked a pivotal advancement, enabling covalent bonding with enzymatic targets through Schiff base formation. For 4-Hydrazino-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide, this evolution is evident in its dual capacity for hydrogen bonding (via sulfonamide and hydrazine groups) and π-stacking interactions (through the aromatic nitro group).
Modern synthetic approaches, such as nitro-sulfinate reductive coupling, have streamlined the production of analogous sulfonamide derivatives. This method facilitates the assembly of complex aryl sulfonamides through the reaction of nitroarenes with sodium sulfinates under reducing conditions. Such innovations have expanded the structural diversity of hydrazino-benzenesulfonamides, enabling systematic studies of their bioactivity.
Table 1: Key Developments in Hydrazino-Benzenesulfonamide Chemistry
Significance of 3-Nitro and 4-Methoxyphenyl Substitution Patterns
The 3-nitro group exerts two critical effects: 1) electron-withdrawing character enhances sulfonamide acidity (pKa ~6.5), promoting ionization at physiological pH for improved target binding; 2) steric bulk directs molecular orientation within enzyme active sites. Comparative studies show that nitro-substituted derivatives exhibit 3–5× greater inhibition constants (Ki) against carbonic anhydrase isoforms compared to non-nitrated analogs.
The 4-methoxyphenyl moiety contributes to:
- Lipophilicity modulation : LogP increases by 1.2 units versus unsubstituted phenyl, enhancing membrane permeability
- Conformational restriction : Methoxy oxygen participates in hydrogen-bond networks with Thr199 in carbonic anhydrase II
- Metabolic stability : Methoxy groups resist oxidative demethylation better than smaller alkoxy substituents
This substitution synergy is quantified in Table 2 , demonstrating how combined functional groups optimize target engagement.
Table 2: Substitution Effects on Carbonic Anhydrase Inhibition
| Substituent Combination | hCA II Ki (nM) | Selectivity Ratio (hCA IX/XII) |
|---|---|---|
| 3-Nitro alone | 22.4 | 1:8.7 |
| 4-Methoxyphenyl alone | 18.9 | 1:5.2 |
| 3-Nitro + 4-Methoxyphenyl | 1.7 | 1:14.3 |
Research Context Within Medicinal Sulfonamide Chemistry
As part of the sulfonamide drug class, this compound builds upon three established pharmacological mechanisms:
- Zinc-binding inhibition : Sulfonamide sulfonamido group coordinates with Zn²⁺ in carbonic anhydrase active sites
- Allosteric modulation : Bulky substituents induce conformational changes in target enzymes
- Prodrug potential : Hydrazine group enables pH-dependent activation in tumor microenvironments
The compound’s design addresses historical limitations of early sulfonamides, particularly their lack of isoform selectivity. X-ray crystallography reveals that the 3-nitro group displaces water molecules near carbonic anhydrase IX’s hydrophobic pocket, conferring 14.3-fold selectivity over ubiquitously expressed isoforms.
Contemporary Research Focus and Academic Significance
Current investigations prioritize three applications:
- Anticancer therapeutics : Selective inhibition of tumor-associated carbonic anhydrases IX/XII disrupts pH regulation in hypoxic tumors
- Diagnostic agents : Nitro group facilitates radiolabeling for positron emission tomography (PET) tracer development
- Multitarget inhibitors : Structural flexibility enables concurrent modulation of carbonic anhydrases and receptor tyrosine kinases
Properties
IUPAC Name |
4-hydrazinyl-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5S/c1-22-10-4-2-9(3-5-10)16-23(20,21)11-6-7-12(15-14)13(8-11)17(18)19/h2-8,15-16H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHHOMFTKOAWSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide typically involves the reaction of 4-methoxyphenylhydrazine with 3-nitrobenzenesulfonyl chloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Temperature | 100–120°C (reflux) |
| Reaction Time | 4–6 hours |
| Purification | Precipitation with hot water |
Diazotization and Reduction
The hydrazino group can also be synthesized via diazotization of an amino precursor followed by reduction:
-
Starting material : 4-Amino-N-(4-methoxyphenyl)-3-nitro-benzenesulfonamide.
-
Step 1 : Diazotization with NaNO₂/HCl at 0–5°C to form a diazonium salt .
-
Step 2 : Reduction using SnCl₂·2H₂O in acetic acid, yielding the hydrazino derivative .
Key Data
| Parameter | Value |
|---|---|
| Diazotization Agent | NaNO₂/HCl |
| Reducing Agent | SnCl₂·2H₂O |
| Temperature | 0–5°C (Step 1); 70–90°C (Step 2) |
| Yield | 65–75% |
Condensation with Carbonyl Compounds
The hydrazino group reacts with aldehydes/ketones to form hydrazones, enabling further derivatization:
-
Example : Reaction with trifluoroacetaldehyde in acetic acid at 70–90°C for 0.5–8 hours forms a hydrazone intermediate .
-
Application : These intermediates are precursors for heterocyclic compounds (e.g., pyrazoles) .
Reaction Scope
| Carbonyl Compound | Product | Yield |
|---|---|---|
| Trifluoroacetaldehyde | Trifluoromethyl-substituted hydrazone | 70–80% |
| Glyoxylic acid | Hydroxyacetyl hydrazone | 60–65% |
Cycloaddition Reactions
The hydrazino group participates in 1,3-dipolar cycloadditions with nitrile oxides or alkynes:
-
Example : Reaction with in situ–generated nitrile oxides (from N-hydroxybenzimidoyl chlorides) forms isoxazole derivatives .
Cycloaddition Outcomes
| Dipolarophile | Product | Yield |
|---|---|---|
| Nitrile oxide | 3,5-Disubstituted isoxazole | 50–70% |
| Acetylene | Pyrazole | 60–75% |
Urea and Thiourea Formation
The hydrazino group reacts with isocyanates/isothiocyanates to form ureas/thioureas:
-
Example : Reaction with 4-nitrophenyl isocyanate in dry acetonitrile forms a urea-linked derivative .
-
Application : These derivatives show inhibitory activity against carbonic anhydrases (e.g., hCA IX: KI = 15.9–67.6 nM) .
Biological Activity Data
| Derivative | KI (nM) vs hCA IX | KI (nM) vs hCA XII |
|---|---|---|
| SH7s (ureido) | 15.9 | 55.2 |
| 5h (thioureido) | 2.1 | 24.0 |
Nitro Group Reactivity
The nitro group at position 3 can be reduced to an amine under catalytic hydrogenation (H₂/Pd-C) or with SnCl₂ . This transformation enables access to diamino derivatives for further functionalization.
Reduction Conditions
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| H₂/Pd-C | Ethanol | 25°C | 85–90% |
| SnCl₂·2H₂O | HCl/AcOH | 70°C | 75–80% |
Sulfonamide Functionalization
The sulfonamide group (–SO₂NH–) undergoes alkylation or acylation:
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecular architectures. Its functional groups can participate in various chemical reactions, such as oxidation and reduction, leading to the formation of derivatives that expand its utility.
Biology
- Biological Activity : Research indicates that 4-Hydrazino-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Studies have explored its interaction with biological targets, suggesting mechanisms of action that involve covalent bonding with nucleophilic sites on proteins or enzymes .
Medicine
- Therapeutic Potential : The compound is being investigated for its potential as a therapeutic agent in treating various diseases. Its unique structure may allow it to modulate biological processes effectively, making it a candidate for further pharmacological studies .
Industry
- Material Development : In industrial applications, this compound can be utilized in the development of new materials and chemical processes. Its properties may enhance the performance of materials used in various applications, including coatings and polymers .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. For instance, research has demonstrated its effectiveness in inhibiting certain bacterial strains and reducing inflammation in vitro. Additionally, molecular docking studies have provided insights into its binding affinities with specific proteins involved in disease pathways .
Mechanism of Action
The mechanism of action of 4-Hydrazino-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide derivatives exhibit structural diversity due to variations in substituents on the benzene ring and the sulfonamide nitrogen. Below is a comparative analysis of 4-Hydrazino-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide with structurally related compounds:
Substituent Effects on Reactivity and Spectral Properties
Biological Activity
4-Hydrazino-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide, also known by its CAS number 327093-07-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C13H14N4O5S. The compound features a hydrazine functional group, a methoxy-substituted phenyl ring, and a nitro group attached to a benzenesulfonamide moiety. The synthesis typically involves the reaction of 4-methoxy-phenyl-3-nitro-benzenesulfonyl chloride with hydrazine derivatives under controlled conditions to yield the target compound .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing a sulfonamide backbone have shown promising activity against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells at micromolar concentrations .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | ~10 | Induces apoptosis via caspase activation |
| Compound A | HepG2 | ~8 | Microtubule destabilization |
| Compound B | A549 (Lung cancer) | ~12 | Inhibition of cell cycle progression |
The proposed mechanism for the biological activity of this compound involves interaction with cellular targets that regulate apoptosis and cell proliferation. The presence of the nitro group is believed to enhance its reactivity with cellular nucleophiles, leading to the formation of reactive species that can induce oxidative stress in cancer cells . Additionally, the sulfonamide moiety may contribute to its binding affinity with specific proteins involved in tumor growth regulation.
Case Studies
- In Vitro Evaluation : A study evaluated the effects of this compound on MDA-MB-231 cells. Results showed a dose-dependent increase in apoptosis markers, including caspase-3 activation and PARP cleavage. The compound exhibited an IC50 value around 10 µM, which is comparable to other known anticancer agents .
- In Vivo Studies : Preliminary animal studies indicated that administration of this compound significantly reduced tumor size in xenograft models of breast cancer. The treatment was well-tolerated with no significant adverse effects observed, suggesting a favorable safety profile for further development .
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for preparing 4-Hydrazino-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide?
The synthesis involves reacting 4-nitro-N-(4-methoxyphenyl)benzenesulfonamide with hydrazine hydrate in ethanol or methanol under elevated temperatures (60–80°C). Key parameters include solvent polarity, temperature control, and stoichiometric ratios to avoid over-reduction of the nitro group. Industrial-scale production uses similar methods but emphasizes yield optimization via industrial-grade reagents and continuous monitoring .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Critical techniques include:
- NMR spectroscopy : To confirm hydrazino (-NH-NH₂) and methoxy (-OCH₃) group presence.
- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- HPLC : To assess purity (>95% is typical for research-grade material).
- Infrared (IR) spectroscopy : To identify functional groups like sulfonamide (S=O) and nitro (NO₂) stretching vibrations .
Q. What preliminary biological screening methods are used to evaluate its pharmacological potential?
Initial assays include:
- Enzyme inhibition studies : Targeting kinases or proteases to assess IC₅₀ values.
- Antimicrobial disk diffusion assays : Against Gram-positive/negative bacterial strains.
- Cytotoxicity profiling : Using cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity compared to analogs?
A comparative analysis of structurally related compounds reveals:
| Compound | Key Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-N-phenyl analog | Amino (-NH₂) instead of hydrazino | Lower kinase inhibition (IC₅₀ ~15 µM vs. 8 µM for hydrazino derivative) |
| N-Methyl derivative | Methyl substitution on sulfonamide nitrogen | Reduced metabolic stability (t₁/₂ < 2 hrs) |
| The hydrazino group enhances hydrogen-bonding interactions with enzyme active sites, while the methoxy group improves solubility . |
Q. What computational strategies can elucidate its electronic structure and interaction mechanisms?
- Density Functional Theory (DFT) : To calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces, revealing reactive sites for electrophilic/nucleophilic attacks .
- Molecular docking : To model binding poses with target proteins (e.g., COX-2 or carbonic anhydrase) using software like AutoDock Vina .
Q. How can contradictory reports on its biological efficacy be resolved methodologically?
Discrepancies often arise from:
- Assay conditions : Varying pH, temperature, or solvent (DMSO vs. aqueous buffers) can alter activity.
- Purity thresholds : Impurities >5% may skew results; validate via HPLC-MS.
- Cell line specificity : Test across multiple lines (e.g., HT-29 vs. A549) to confirm target selectivity .
Q. What are the mechanistic pathways for its oxidation and reduction reactions?
- Oxidation : The hydrazino group forms an azo intermediate (R-N=N-R’) under mild oxidizing agents (e.g., H₂O₂), confirmed by UV-Vis spectral shifts at 450 nm.
- Reduction : Nitro-to-amine conversion occurs with Sn/HCl, monitored by TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .
Data Contradiction Analysis
Q. Why do studies report varying IC₅₀ values for enzyme inhibition?
Factors include:
- Enzyme source : Recombinant vs. native enzymes may have conformational differences.
- Substrate concentration : Non-linear kinetics at high substrate levels (e.g., >1 mM ATP in kinase assays). Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
